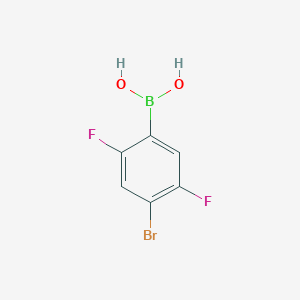

4-Bromo-2,5-difluorophenylboronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Bromo-2,5-difluorophenylboronic acid is a compound that is not directly mentioned in the provided papers, but its structural relatives and synthesis methods are discussed. Arylboronic acids, in general, are important intermediates in organic synthesis due to their low toxicity, good thermal stability, and compatibility with various functional groups . They are often used in palladium-catalyzed coupling reactions to create structurally homogeneous products, as seen in the synthesis of poly(para-2,5-di-n-hexylphenylene) .

Synthesis Analysis

The synthesis of related arylboronic acids typically involves palladium-catalyzed coupling reactions. For instance, the synthesis of poly(para-2,5-di-n-hexylphenylene) is achieved through the coupling of 4-bromo-2,5-di-n-hexylbenzeneboronic acid, yielding products with high degrees of polymerization . Another synthesis method involves the reaction of 4'-bromo-2-diazoacetophenone with trifluoromethanesulfonic acid to prepare a reagent for derivatization of carboxylic acids . Additionally, the halodeboronation of aryl boronic acids has been demonstrated as a method to synthesize aryl bromides and chlorides, which could be applicable to the synthesis of 4-bromo-2,5-difluorophenylboronic acid .

Molecular Structure Analysis

The molecular structure of arylboronic acids can be influenced by substituents on the phenyl ring. For example, the ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid plays a key role in its catalytic activity by preventing the coordination of amines to the boron atom . Similarly, the molecular structure of 4-bromo-2,5-difluorophenylboronic acid would be expected to influence its reactivity and interactions in chemical reactions.

Chemical Reactions Analysis

Arylboronic acids are versatile in chemical reactions. They can be used as catalysts, as seen with 2,4-bis(trifluoromethyl)phenylboronic acid in dehydrative amidation reactions . They also participate in photocatalytic reactions, where the activation of C(sp2)-Br bonds leads to further radical cyclization . The reactivity of 4-bromo-2,5-difluorophenylboronic acid in such reactions would likely be similar, given the presence of the bromo and fluoro substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of arylboronic acids are influenced by their substituents. For example, the solubility and stability of poly(para-phenylene) derivatives are affected by the alkyl chains attached to the phenyl ring . The presence of bromo and fluoro groups in 4-bromo-2,5-difluorophenylboronic acid would affect its polarity, reactivity, and overall stability. These properties are crucial for its application in various chemical syntheses and its behavior in different solvents and reaction conditions.

Applications De Recherche Scientifique

“4-Bromo-2,5-difluorophenylboronic acid” is a type of boronic acid, which are commonly used in organic chemistry and medicinal chemistry. They are involved in several types of reactions, the most notable one being the Suzuki-Miyaura cross-coupling reaction .

Specific Application:

- Scientific Field: Pharmacology

- Summary of the Application: One notable application of 4-Bromo-2,5-difluorobenzoic acid lies in its role as a modulator of dopamine neurotransmission .

- Results or Outcomes: It’s specifically used as a dopaminergic stabilizer . The exact results or outcomes, including any quantitative data or statistical analyses, were not provided in the sources I found.

-

2,4-Difluorophenylboronic Acid

- Scientific Field: Organic Chemistry

- Summary of the Application: This compound is used as a reagent in Suzuki-Miyaura coupling reactions such as in the synthesis of enantiomerically pure 3,3’'-bis-arylated BINOL derivatives . It’s also used in the synthesis of highly efficient phosphorescent iridium (III) complexes which are used for light-emitting diodes .

-

2,6-Difluorophenylboronic acid

- Scientific Field: Organic Chemistry

- Summary of the Application: This compound can be used as a substrate in the model reaction of Suzuki–Miyaura coupling with 4-chloro-3-methylanisole . It’s also used to prepare 4-bromo-2,3′,5′,6-tetrafluorobiphenyl, a key intermediate for the synthesis of 2,6-difluorinated oligophenyls applicable in organic semiconductors .

-

2,4-Difluorophenylboronic Acid

- Scientific Field: Organic Chemistry

- Summary of the Application: This compound is used as a reagent in Suzuki-Miyaura coupling reactions such as in the synthesis of enantiomerically pure 3,3’'-bis-arylated BINOL derivatives. It’s also used in the synthesis of highly efficient phosphorescent iridium (III) complexes which are used for light-emitting diodes .

-

2,6-Difluorophenylboronic acid

- Scientific Field: Organic Chemistry

- Summary of the Application: This compound can be used as a substrate in the model reaction of Suzuki–Miyaura coupling with 4-chloro-3-methylanisole. It’s also used to prepare 4-bromo-2,3′,5′,6-tetrafluorobiphenyl, a key intermediate for the synthesis of 2,6-difluorinated oligophenyls applicable in organic semiconductors .

Safety And Hazards

Propriétés

IUPAC Name |

(4-bromo-2,5-difluorophenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BBrF2O2/c8-4-2-5(9)3(7(11)12)1-6(4)10/h1-2,11-12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWBIJRFCSHAOGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1F)Br)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BBrF2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.81 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2,5-difluorophenylboronic acid | |

CAS RN |

1106676-82-7 |

Source

|

| Record name | 4-Bromo-2,5-difluorobenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.